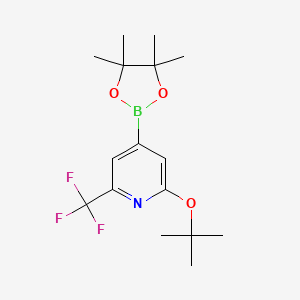
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with tert-butoxy, trifluoromethyl, and dioxaborolan groups. These functional groups contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the borylation of a pyridine derivative using a boronic ester, followed by the introduction of the tert-butoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes at the molecular level. For instance, its boron-containing moiety can form reversible covalent bonds with biomolecules, affecting enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
- 2-(tert-Butoxy)-6-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine stands out due to the combination of its functional groups, which confer unique reactivity and versatility. The presence of both tert-butoxy and trifluoromethyl groups enhances its stability and lipophilicity, making it particularly valuable in pharmaceutical and material science applications.
Eigenschaften
Molekularformel |
C16H23BF3NO3 |
|---|---|
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C16H23BF3NO3/c1-13(2,3)22-12-9-10(8-11(21-12)16(18,19)20)17-23-14(4,5)15(6,7)24-17/h8-9H,1-7H3 |
InChI-Schlüssel |
SKPRLDQWBVVKSR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC(C)(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


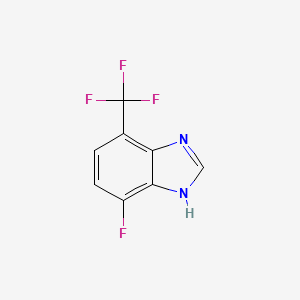
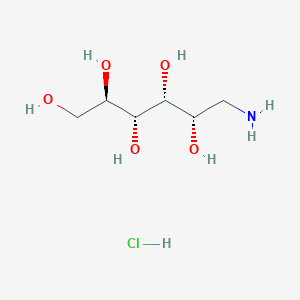
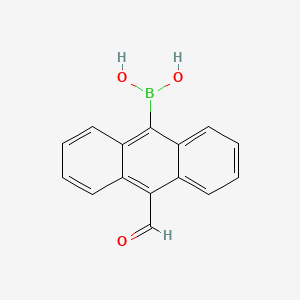
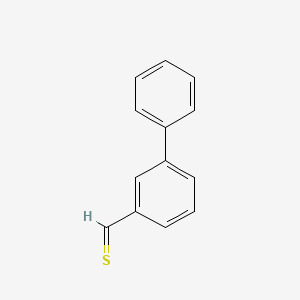
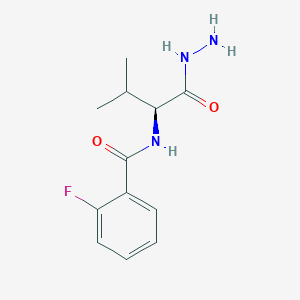
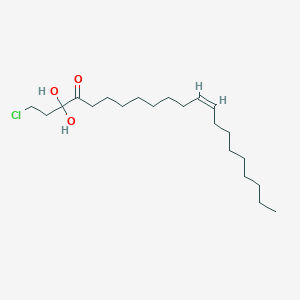

![Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)

![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)



